molecular formula C15H15ClN4O2S B6443735 8-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 2549033-79-4

8-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B6443735
CAS RN: 2549033-79-4
M. Wt: 350.8 g/mol
InChI Key: XCJGRJZNEVNZTO-UHFFFAOYSA-N
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Description

The compound appears to contain a benzothiazole ring, which is a type of heterocyclic compound. Benzothiazoles are known for their wide range of biological activities .


Synthesis Analysis

Benzothiazoles can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .


Molecular Structure Analysis

The benzothiazole ring system consists of a benzene ring fused to a thiazole ring. The presence of nitrogen and sulfur atoms in the thiazole ring can contribute to the compound’s reactivity .


Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions, including reactions with electrophiles and nucleophiles, due to the presence of electron-rich nitrogen and sulfur atoms in the thiazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Benzothiazoles are generally stable compounds. They may exhibit fluorescence, making them useful in certain applications .

Future Directions

Benzothiazoles continue to be an area of active research due to their wide range of potential biological activities. Future research may focus on developing new synthetic methods, exploring their biological activities, and designing new benzothiazole-based drugs .

properties

IUPAC Name

8-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O2S/c1-8-9(16)2-3-10-11(8)17-14(23-10)20-6-4-15(5-7-20)12(21)18-13(22)19-15/h2-3H,4-7H2,1H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJGRJZNEVNZTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N3CCC4(CC3)C(=O)NC(=O)N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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